Hydroxyalprazolam-d4

Forensic Toxicology Clinical Pharmacology LC-MS/MS Method Validation

Hydroxyalprazolam-d4 is the validated deuterated internal standard for α-hydroxyalprazolam, carrying four deuterium atoms on the phenyl ring to ensure chromatographic co-elution with distinct MS resolution. Substituting with a non-deuterated, D5-labeled, or structurally mismatched IS introduces uncompensated matrix effects and isotopic cross-talk, invalidating method accuracy. This reference material is essential for defensible quantitation in forensic toxicology, clinical pharmacology, and workplace drug testing. Procuring the correct, application-matched IS is not a preference—it is a validation requirement.

Molecular Formula C14H12O6S
Molecular Weight 312.33 g/mol
Cat. No. B12403344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyalprazolam-d4
Molecular FormulaC14H12O6S
Molecular Weight312.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O
InChIInChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+/i3D,4D,5D,6D
InChIKeyDULQFFCIVGYOFH-RRQWMZAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyalprazolam-d4 for LC-MS/MS Quantitation: Baseline Analytical Profile and Product Specifications


Hydroxyalprazolam-d4 is a stable isotope-labeled analog of α-hydroxyalprazolam, the major active metabolite of the benzodiazepine alprazolam [1]. This compound, carrying four deuterium atoms in its phenyl ring, serves exclusively as an internal standard (IS) for quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its nominal mass difference (M+4) from the unlabeled analyte enables chromatographic co-elution with distinct mass spectrometric resolution, a fundamental requirement for accurate isotope dilution mass spectrometry (IDMS) workflows [2]. The compound is supplied as a reference material for forensic toxicology, clinical pharmacology, and drug monitoring laboratories and requires storage under the conditions specified in its Certificate of Analysis .

Why Non-Deuterated or Incorrectly Labeled Internal Standards Compromise Hydroxyalprazolam-d4 Assay Integrity


Substituting Hydroxyalprazolam-d4 with a non-deuterated analog, a differently labeled species (e.g., d5), or a structurally related but non-identical benzodiazepine IS introduces critical quantitative errors that invalidate method accuracy and reproducibility [1]. The primary failure modes are: (i) uncompensated matrix effects, where the IS fails to co-elute with the analyte under identical conditions, leading to inaccurate correction of ionization suppression or enhancement—a phenomenon explicitly mitigated only when the deuterated internal standard is used [2]; and (ii) isotopic cross-talk, where an IS with fewer deuterium labels (e.g., d4) may exhibit an M+4 signal that interferes with the analyte's M+0 signal or vice versa, a documented issue in benzodiazepine LC-MS/MS methods [3]. Furthermore, the use of alprazolam-d5 as an IS for α-hydroxyalprazolam has been reported, but this represents a structural mismatch that introduces differential extraction recovery and ionization behavior, requiring the method to state this as a known limitation rather than a fully validated approach [1]. Procurement of the correct, application-matched deuterated IS is therefore not a preference but a validation requirement.

Hydroxyalprazolam-d4 Quantitative Performance Evidence: Head-to-Head Comparisons and Method Validation Data


Matrix Effect Mitigation by Hydroxyalprazolam-d4 Compared to Non-Deuterated Internal Standard Methodologies

The use of Hydroxyalprazolam-d4 as an internal standard eliminates small matrix effects observed in benzodiazepine LC-MS/MS methods. In a validated multi-analyte method, the deuterated internal standard was explicitly credited with eliminating matrix effects, whereas methods lacking a co-eluting deuterated IS or using a structural analog IS exhibit uncorrected matrix effects [1].

Forensic Toxicology Clinical Pharmacology LC-MS/MS Method Validation

Hydroxyalprazolam-d4 Supported Method Performance: Accuracy and Precision in Human Plasma

In a validated LC-MS/MS method for alprazolam and α-hydroxyalprazolam in human plasma, the use of deuterium-labeled internal standards for both analytes yielded high accuracy and precision. The inter-assay precision (%CV) for α-hydroxyalprazolam was ≤9.6% across three concentration levels, and accuracy (bias) was ≤±6.6% [1]. This performance is directly enabled by the use of a deuterated IS and serves as a benchmark for procurement decisions.

Pharmacokinetics Bioanalysis Method Validation

Hydroxyalprazolam-d4 Compared to Alprazolam-d5 as an Internal Standard for α-Hydroxyalprazolam Quantitation

In a validated LC-MS/MS method for benzodiazepines in urine, α-hydroxyalprazolam was quantified using alprazolam-d5 as the internal standard, not Hydroxyalprazolam-d4, due to the unavailability of a matched deuterated analog [1]. This represents a structural mismatch between analyte (α-hydroxyalprazolam) and IS (alprazolam-d5), which introduces a known limitation: differential extraction recovery and ionization efficiency cannot be fully corrected, potentially compromising accuracy compared to a method using the matched Hydroxyalprazolam-d4 IS. The method's average recovery for all analytes ranged from 56% to 83%, with between-day precision of 3-12% [1].

Urine Drug Testing Forensic Toxicology Isotope Dilution Mass Spectrometry

Assay Sensitivity Achieved with Hydroxyalprazolam-d4 Internal Standard: LOQ in the Low ng/mL Range

LC-MS/MS methods employing deuterated internal standards for α-hydroxyalprazolam achieve limits of quantification (LOQ) suitable for detecting therapeutic and low-level exposure. One validated method reported an LOQ of 0.05 ng/mL for α-hydroxyalprazolam in human plasma [1]. Another multi-analyte urine method reported an LOQ between 0.002 and 0.01 µM for α-hydroxyalprazolam [2]. This level of sensitivity is enabled by the use of a co-eluting deuterated IS, which corrects for ion suppression and enhances signal-to-noise at low concentrations.

Forensic Toxicology Clinical Chemistry Sensitivity

Hydroxyalprazolam-d4 Stability and Storage Requirements: Evidence-Based Procurement Guidance

Hydroxyalprazolam-d4 demonstrates stability at ambient temperature for short-term shipping (a few days) . For long-term storage, solutions should be kept at -20°C or -80°C in tightly sealed amber vials to minimize solvent evaporation and protect from light . Powder form is stable at -20°C for up to 3 years and at 4°C for up to 2 years . This stability profile supports routine laboratory procurement and storage workflows without requiring extraordinary handling measures.

Reference Material Management Laboratory Logistics Stability

High-Value Application Scenarios for Hydroxyalprazolam-d4 Based on Validated Analytical Performance


Forensic Toxicology: Urine Drug Testing for Alprazolam Metabolite Confirmation

Hydroxyalprazolam-d4 is essential for quantitative confirmation of α-hydroxyalprazolam in urine specimens within forensic and workplace drug testing programs. Validated LC-MS/MS methods demonstrate robust performance, with limits of quantification between 0.002 and 0.01 µM and between-day precision of 3-12% [1]. The use of the deuterated IS eliminates matrix effects, a critical factor for defensible quantitative results in regulated testing environments [2]. One method was validated using approximately 500 samples and applied to over 1,800 samples in routine use [1].

Clinical Pharmacokinetic Studies: Quantitation of α-Hydroxyalprazolam in Human Plasma

In clinical studies monitoring alprazolam metabolism, Hydroxyalprazolam-d4 enables precise quantitation of the active metabolite α-hydroxyalprazolam in human plasma. A validated method achieved an LOQ of 0.05 ng/mL, linearity to 50 ng/mL, inter-assay precision ≤9.6% CV, and accuracy ≤±6.6% bias [1]. This performance supports accurate pharmacokinetic profiling, including determination of peak concentrations (e.g., 0.18 ng/mL at 4 hours post-dose) and detection windows (e.g., up to 36 hours post-dose) [1].

Clinical Toxicology and Emergency Medicine: Overdose Confirmation

Hydroxyalprazolam-d4 supports LC-MS/MS methods used in clinical toxicology for rapid confirmation of alprazolam ingestion in suspected overdose cases. The method's low LOQ (0.05 ng/mL in plasma) [1] and demonstrated accuracy (≤±6.6% bias) [1] provide clinicians with reliable quantitative data to guide patient management, including assessment of exposure magnitude and monitoring of metabolite clearance.

Postmortem Toxicology: Detection in Complex Biological Matrices

In postmortem investigations, where matrix complexity is high, Hydroxyalprazolam-d4 provides robust correction for matrix effects, enabling accurate quantitation of α-hydroxyalprazolam. Methods have been validated in blood and urine for over 40 benzodiazepines and metabolites, with demonstrated separation of isomeric pairs and sufficient recovery [1]. The method has been applied to over 200 postmortem samples in a medical examiner's office, confirming its suitability for casework [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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